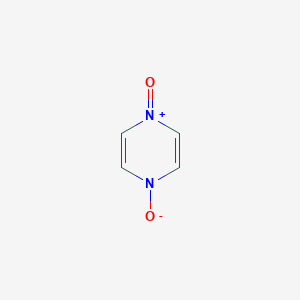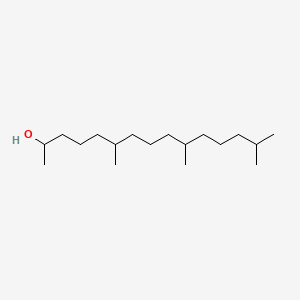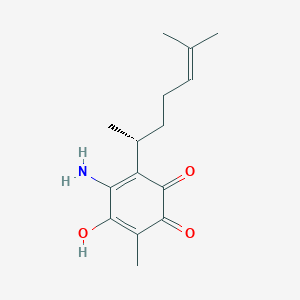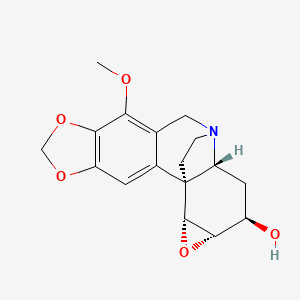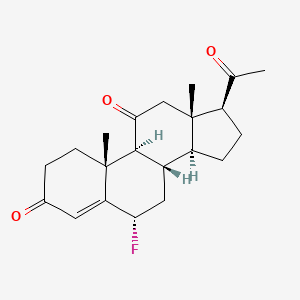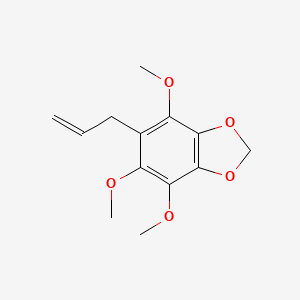![molecular formula C11H12N2O5 B1204173 (2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid CAS No. 30382-25-3](/img/structure/B1204173.png)
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid is a natural product found in Agaricus bisporus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of saturated heterocycles, showcasing its potential in creating complex molecular structures. Such heterocycles are significant in various chemical and pharmaceutical applications (Kivelä et al., 2003).
It has also been used in the preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, which are vital in several biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Its derivatives have been synthesized for the development of various natural and nonnatural α-amino acids, indicating its utility in expanding the range of available amino acids for research and application in biochemistry (Burger et al., 1992).
Application in Biochemical Studies
The compound has been instrumental in studying clavaminic acid synthase, providing insights into the biosynthetic origin of proclavamic acid. This has implications in understanding enzymatic processes and the development of antibiotics (Baldwin et al., 1993).
It has been used in the synthesis of HIV-protease assay, highlighting its potential in developing tools for studying and possibly treating HIV (Badalassi et al., 2002).
Exploration in Organic Synthesis
- Its role in the facile synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid represents its importance in organic synthesis, offering pathways to create novel compounds (Yuan, 2006).
Eigenschaften
CAS-Nummer |
30382-25-3 |
|---|---|
Molekularformel |
C11H12N2O5 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
InChI-Schlüssel |
HDPGCJZQWYUKAO-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=O)C(=O)C=C1N[C@@H](CCC(=O)N)C(=O)O |
SMILES |
C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC(=O)C(=O)C=C1NC(CCC(=O)N)C(=O)O |
Synonyme |
gamma-L-glutaminyl-3,4-benzoquinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




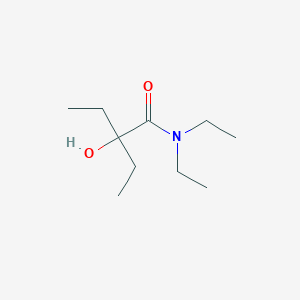
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)
